6-fluoro-N-(4-methylbenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
6-Fluoro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorine atom, a chromene core, and functional groups that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the chromene derivative and the appropriate amine, such as 2-aminopyridine, under conditions like those provided by EDCI/HOBt or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Fluoro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-benzamide: Shares structural similarities but differs in the substitution pattern and functional groups.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Another fluorinated compound with a different core structure.
Uniqueness
6-Fluoro-N-[(4-methylphenyl)methyl]-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is unique due to its specific combination of a chromene core, fluorine atom, and functional groups that confer distinct biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H17FN2O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-fluoro-N-[(4-methylphenyl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C23H17FN2O3/c1-15-5-7-16(8-6-15)14-26(22-4-2-3-11-25-22)23(28)21-13-19(27)18-12-17(24)9-10-20(18)29-21/h2-13H,14H2,1H3 |
InChI Key |
VYXBQNIPSUSZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)F |
Origin of Product |
United States |
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